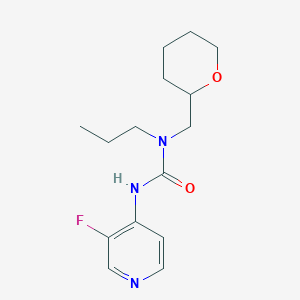
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea, also known as MP-10, is a novel compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of urea derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair, and aldose reductase, which is involved in the development of diabetic complications. This compound has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. This compound has also been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications in animal models of diabetes. This compound has been reported to reduce inflammation and oxidative stress in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has been shown to have potent anticancer, antidiabetic, and anti-inflammatory properties, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is the development of this compound as a potential antidiabetic agent. Further studies are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to investigate the potential of this compound as an anti-inflammatory agent in various disease models.
Synthesemethoden
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea has been synthesized using various methods, including the reaction of 3-methyl-4-pyridinecarboxylic acid with oxan-2-ylmethylamine, followed by the reaction with propyl isocyanate. Another method involves the reaction of 3-methyl-4-pyridinamine with oxan-2-ylmethyl isocyanate, followed by the reaction with propylamine. Both methods have been reported to yield this compound with high purity.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, antidiabetic, and anti-inflammatory properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic rats. This compound has been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
3-(3-methylpyridin-4-yl)-1-(oxan-2-ylmethyl)-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-9-19(12-14-6-4-5-10-21-14)16(20)18-15-7-8-17-11-13(15)2/h7-8,11,14H,3-6,9-10,12H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZWDMHHOQPWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CCCCO1)C(=O)NC2=C(C=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-ethoxy-1-hydroxy-N-(2-propylphenyl)-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7664144.png)
![1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one](/img/structure/B7664150.png)
![2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole](/img/structure/B7664162.png)
![4-Methyl-1-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]pentan-3-ol](/img/structure/B7664165.png)
![4-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7664180.png)
![2-chloro-6-methyl-N-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7664187.png)
![4-[5-[(5-Chloro-2-ethylsulfanylanilino)methyl]-1,3,4-oxadiazol-2-yl]benzonitrile](/img/structure/B7664188.png)
![N-[3-(4-methylphenoxy)propyl]-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine](/img/structure/B7664191.png)

![N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7664202.png)
![3-[2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7664204.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7664214.png)
![7-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B7664222.png)
![1-Methyl-2-[(2-methylfuran-3-yl)sulfanylmethyl]imidazole](/img/structure/B7664234.png)
